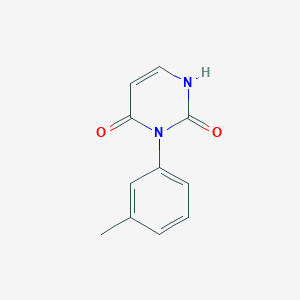
Methylbis(perfluorophenyl)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylbis(perfluorophenyl)borane is an organoborane compound known for its high Lewis acidity and remarkable reactivity. This compound has gained significant attention in the field of chemistry due to its ability to act as a versatile reagent for various chemical transformations. The presence of perfluorophenyl groups enhances its stability and reactivity, making it a valuable tool in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methylbis(perfluorophenyl)borane typically involves the reaction of perfluorophenylborane with methylating agents. One common method is the reaction of bis(perfluorophenyl)borane with methyl lithium or methyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process makes it feasible for large-scale applications in various industries.
Analyse Des Réactions Chimiques
Types of Reactions: Methylbis(perfluorophenyl)borane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boronic acids or borates.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The perfluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of a catalyst and specific reaction conditions, such as elevated temperatures or pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.
Applications De Recherche Scientifique
Methylbis(perfluorophenyl)borane has a wide range of applications in scientific research:
Biology: The compound’s ability to form stable complexes with biomolecules makes it useful in biochemical studies and drug development.
Medicine: Its reactivity and stability are exploited in the synthesis of pharmaceuticals and diagnostic agents.
Mécanisme D'action
The mechanism of action of methylbis(perfluorophenyl)borane is primarily based on its high Lewis acidity. The compound can accept electron pairs from various substrates, facilitating a range of chemical transformations. The perfluorophenyl groups enhance the electron-withdrawing capability of the boron atom, making it highly reactive. This reactivity is harnessed in catalytic processes, where the compound activates substrates and promotes bond formation or cleavage .
Comparaison Avec Des Composés Similaires
Methylbis(perfluorophenyl)borane can be compared with other similar compounds, such as tris(perfluorophenyl)borane and bis(pentafluorophenyl)borane . While all these compounds exhibit high Lewis acidity, this compound is unique due to the presence of a methyl group, which can influence its reactivity and selectivity in certain reactions. The comparison highlights the following points:
Tris(perfluorophenyl)borane: Known for its exceptional stability and reactivity, often used in polymerization and reduction reactions.
Bis(pentafluorophenyl)borane: Similar in structure but lacks the methyl group, which can affect its reactivity profile.
Propriétés
Numéro CAS |
170151-48-1 |
|---|---|
Formule moléculaire |
C13H3BF10 |
Poids moléculaire |
359.96 g/mol |
Nom IUPAC |
methyl-bis(2,3,4,5,6-pentafluorophenyl)borane |
InChI |
InChI=1S/C13H3BF10/c1-14(2-4(15)8(19)12(23)9(20)5(2)16)3-6(17)10(21)13(24)11(22)7(3)18/h1H3 |
Clé InChI |
YQBCCUZMESBDAG-UHFFFAOYSA-N |
SMILES canonique |
B(C)(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[1-(methylsulfonyl)piperidin-4-yl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B13357380.png)
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357399.png)



![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357419.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357424.png)


![2-[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]-2-adamantylamine](/img/structure/B13357440.png)
![6-(4-Bromophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357446.png)
